6-Propylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propylnicotinaldehyde is an organic compound with the molecular formula C₉H₁₁NO It is a derivative of nicotinaldehyde, characterized by the presence of a propyl group at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylnicotinaldehyde typically involves the reduction of the corresponding nicotinic acid derivative. One common method is the catalytic reduction of 3-cyanopyridine under hydrogen in the presence of Raney-nickel . Another approach involves the reduction of nicotinic acid morpholinamides .
Industrial Production Methods: Industrial production of this compound may utilize similar reduction processes, optimized for large-scale synthesis. The choice of catalysts, solvents, and reaction conditions are tailored to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Propylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: 6-Propylnicotinic acid.
Reduction: 6-Propylnicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Propylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving pyridine derivatives and their biological activities.
Mechanism of Action
The mechanism of action of 6-Propylnicotinaldehyde involves its interaction with specific molecular targets. As a derivative of nicotinaldehyde, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Nicotinaldehyde: The parent compound, lacking the propyl group.
6-Methylnicotinaldehyde: Similar structure with a methyl group instead of a propyl group.
6-Ethylnicotinaldehyde: Contains an ethyl group at the sixth position.
Uniqueness: 6-Propylnicotinaldehyde is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-propylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-3-9-5-4-8(7-11)6-10-9/h4-7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWPVUNGBPPVTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931759 |
Source
|
Record name | 6-Propylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50931759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143142-34-1 |
Source
|
Record name | 6-Propylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50931759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.